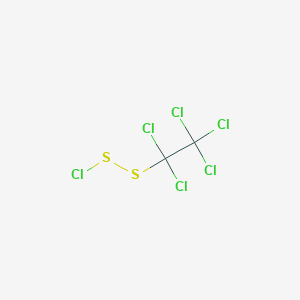
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is a chemical compound with the molecular formula C₂Cl₆S₂. It is characterized by the presence of multiple chlorine atoms and disulfanyl groups attached to an ethane backbone. This compound is known for its high chlorine content and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane typically involves the chlorination of ethane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, often at elevated temperatures. The process requires careful control of reaction parameters to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of ethane and chlorine gas into a reactor, where the reaction is catalyzed and maintained at optimal conditions for high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated sulfoxides or sulfones, while reduction can produce less chlorinated ethanes .
Scientific Research Applications
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane involves its interaction with molecular targets through its chlorine and disulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include nucleophilic substitution and redox reactions, which contribute to its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Pentachloroethane: Similar in structure but lacks the disulfanyl groups.
Hexachloroethane: Contains an additional chlorine atom but no disulfanyl groups.
Tetrachloroethane: Fewer chlorine atoms and no disulfanyl groups.
Uniqueness
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is unique due to the presence of both chlorine and disulfanyl groups, which impart distinct chemical properties and reactivity compared to other chlorinated ethanes. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
6482-63-9 |
|---|---|
Molecular Formula |
C2Cl6S2 |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
1,1,2,2,2-pentachloroethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)2(6,7)9-10-8 |
InChI Key |
IFNLPOUONWUVTA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(SSCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


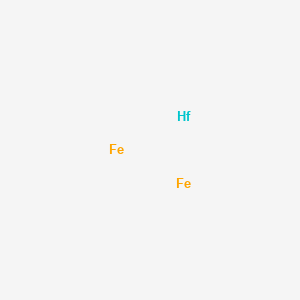
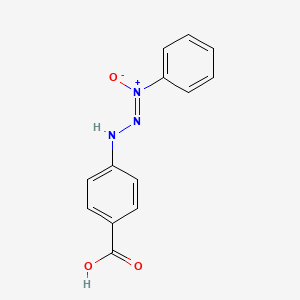
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
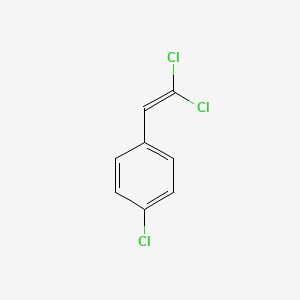


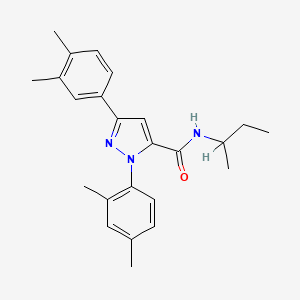
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
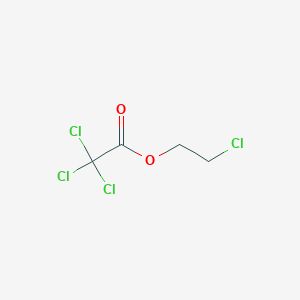
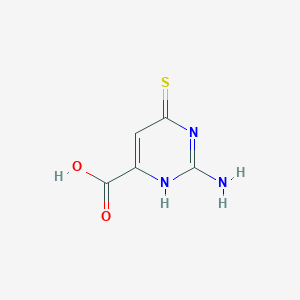
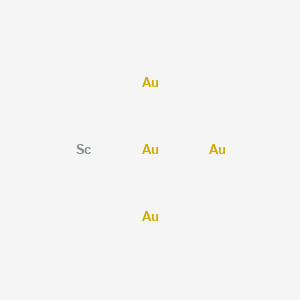
![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
